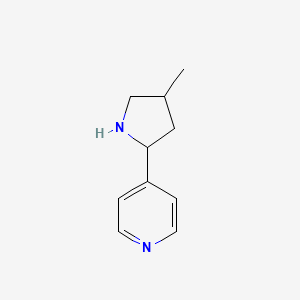![molecular formula C14H17N B12874826 (3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by its unique hexahydro structure and the presence of an o-tolyl group, which is a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can be achieved through multicomponent reactions, which are highly efficient and environmentally friendly. One common method involves the use of isocyanide-based multicomponent reactions (I-MCRs). These reactions are typically carried out in a one-pot domino procedure, which simplifies the process and reduces waste .
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate the coupling reactions required for its synthesis. These catalysts are known for their efficiency and ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Aplicaciones Científicas De Investigación
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of (3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact mechanism can vary and is often studied using various biochemical and biophysical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler structure with a five-membered ring containing one nitrogen atom.
Cyclopenta[b]pyrrole: Similar to the target compound but lacks the hexahydro structure and o-tolyl group.
o-Tolyl benzonitrile: Contains the o-tolyl group but has a different core structure .
Uniqueness
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is unique due to its hexahydro structure and the presence of the o-tolyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
(3aR,6aR)-2-(2-methylphenyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13(11)15-14/h2-3,5,7,11,13H,4,6,8-9H2,1H3/t11-,13-/m1/s1 |
Clave InChI |
LXGKETNUJPTPFY-DGCLKSJQSA-N |
SMILES isomérico |
CC1=CC=CC=C1C2=N[C@@H]3CCC[C@@H]3C2 |
SMILES canónico |
CC1=CC=CC=C1C2=NC3CCCC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
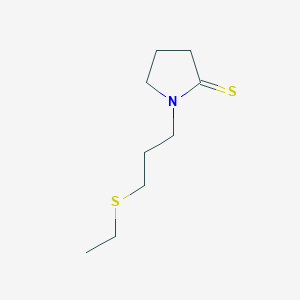
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
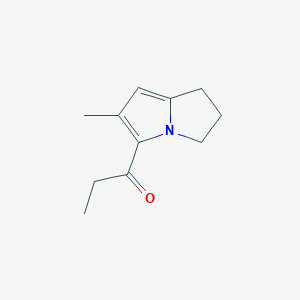

![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
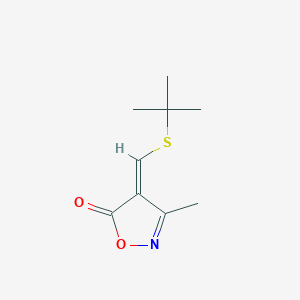
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

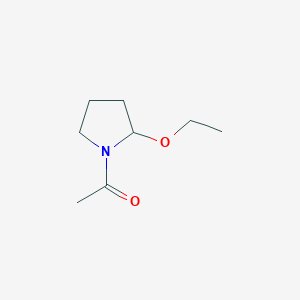
![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
